Scaffold-Level Selectivity: Pyridazinone Core Differentiation from CDK2- and PDE4-Optimized Congeners
The pyridazinone scaffold has been exploited across multiple target classes. In the CDK2 patent series (US7507734), representative 6-aryl pyridazinones with N2-substitution exhibit CDK2 IC₅₀ values in the submicromolar range, while structurally distinct 6-aryl-4,5-dihydropyridazinones reported by Sircar et al. show cardiotonic activity in anesthetized dog models (e.g., 30–100% increase in cardiac contractility at 0.1–1 mg/kg i.v.) [1][2]. The target compound, carrying a 6-cyclopropyl group instead of a 6-aryl substituent and a morpholino-2-oxoethyl N2 side chain, does not match the structure-activity determinants of either the CDK2-inhibitory or the cardiotonic pyridazinone sub-series. No direct CDK2 or PDE4 activity data are publicly available for 6-cyclopropyl-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one, but the structural divergence from optimized pharmacophores implies a distinct target profile [1].
| Evidence Dimension | Target engagement profile inferred from scaffold substitution pattern |
|---|---|
| Target Compound Data | 6-cyclopropyl; N2-morpholino-2-oxoethyl; no publicly available CDK2 or PDE4 data |
| Comparator Or Baseline | CDK2-optimized: 6-aryl pyridazinones (US7507734), e.g., 6-(4-methoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one; Cardiotonic: 6-(4-(1H-imidazol-1-yl)phenyl)-3(2H)-pyridazinones |
| Quantified Difference | Not quantifiable due to absence of matched-assay data; structural dissimilarity from optimized pharmacophores suggests distinct target selectivity |
| Conditions | CDK2 inhibition assay (US7507734); anesthetized dog cardiac contractility model (Sircar patents) |
Why This Matters
For procurement decisions, understanding that the 6-cyclopropyl substituent directs the compound away from well-characterized CDK2 and PDE4 pharmacophores helps prevent misapplication in kinase or phosphodiesterase screening cascades.
- [1] Swen Hoelder, et al. Pyridazinone derivatives. US Patent 7,507,734 B2. Issued March 24, 2009. Assignee: Aventis Pharma S.A. View Source
- [2] I. Sircar, et al. Substituted 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones and 6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones. US Patent 4,353,905. Issued October 12, 1982. View Source
